N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide

regioisomerism structure‑activity relationship medicinal chemistry

Sourcing the exact 4-pyridyl regioisomer of this THP-pyrazole carboxamide is challenging, yet critical for SAR integrity. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide (CAS 1797021-52-3) solves this by providing a defined, single-isomer building block. Key advantages: 1) The 4-pyridyl isonicotinamide geometry enables direct scaffold-hopping from nicotinamide-based kinase inhibitor series. 2) The N-1 THP substituent blocks oxidative N-dealkylation, serving as a tool to probe metabolic stability in microsomal assays. 3) The moderately polar THP-pyridyl carboxamide core offers a reference point for logD, solubility, and permeability profiling within a broader pyrazole library. Bulk and custom synthesis options available.

Molecular Formula C14H16N4O2
Molecular Weight 272.308
CAS No. 1797021-52-3
Cat. No. B2777591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide
CAS1797021-52-3
Molecular FormulaC14H16N4O2
Molecular Weight272.308
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)C3=CC=NC=C3
InChIInChI=1S/C14H16N4O2/c19-14(11-1-5-15-6-2-11)17-12-9-16-18(10-12)13-3-7-20-8-4-13/h1-2,5-6,9-10,13H,3-4,7-8H2,(H,17,19)
InChIKeyKEDHEJMPIUOAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide Identity & Procurement


N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide (CAS 1797021-52-3) is a fully synthetic, small-molecule heterocycle composed of a pyrazole core substituted at the 1‑position with a tetrahydropyran (THP) ring and at the 4‑position with an isonicotinamide group, corresponding to the IUPAC name N-[1-(oxan-4-yl)pyrazol-4-yl]pyridine-4-carboxamide . The molecular formula is C₁₄H₁₆N₄O₂ and the molecular weight is 272.30 g/mol . The compound is primarily listed as a research chemical and building block, with no published biological activity data indexed in PubMed, ChEMBL, or PubChem BioAssay as of the search date [1].

1 Regioisomer-defined isonicotinamide building block (4-pyridyl) for scaffold design
2 THP-substituted pyrazole core enables metabolic soft-spot blocking studies
3 Single defined compound with CAS registration for reproducible SAR campaigns

N-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide: Interchangeability Caution


The closest structural analogs—N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide (CAS 1706166-47-3) and N-(1H-pyrazol-4-yl)pyridine-4-carboxamide (CAS 1153513-73-5)—differ in the regioisomeric attachment of the carboxamide (nicotinamide 3‑pyridyl vs. isonicotinamide 4‑pyridyl) and the presence or absence of the THP substituent, respectively . Even small changes in pyridine nitrogen position or N‑alkylation are known to alter hydrogen‑bonding geometry, solubility, metabolic stability, and target‑binding profiles in extended pyrazole‑carboxamide series [1]. Without compound‑specific comparative data, no interchangeability can be assumed for any application requiring defined selectivity, potency, or ADME properties.

Target Compound Isonicotinamide (4-pyridyl carboxamide) with N-1 THP group
Look-Alike Analog Nicotinamide (3-pyridyl) regioisomer CAS 1706166-47-3
Pyridyl nitrogen position shift may alter hydrogen-bonding geometry, kinase selectivity profile, and pharmacophoric recognition. Procurement of the incorrect regioisomer may invalidate SAR interpretation.
Target Compound THP substituent present at pyrazole N-1
Unsubstituted Analog N-(1H-pyrazol-4-yl)pyridine-4-carboxamide CAS 1153513-73-5 (free NH)
THP group modulates lipophilicity and may block N-dealkylation. The unsubstituted analog may exhibit different metabolic stability and solubility, requiring compound-specific validation.

N-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide Comparative Evidence


4-Pyridyl vs. 3-Pyridyl Regioisomerism

The target compound bears a 4‑pyridyl carboxamide, whereas the closest cataloged congener (CAS 1706166-47-3) bears a 3‑pyridyl carboxamide . In analogous pyrazole‑carboxamide kinase inhibitor series, repositioning the pyridyl nitrogen from the 3‑ to the 4‑position has been observed to shift kinase selectivity profiles and alter hydrogen‑bond donor/acceptor patterns [1]. No direct binding or cellular activity data are available for either compound to quantify this difference.

4-Pyridyl vs 3-Pyridyl Regioisomerism
Class-level inference
Comparison Isonicotinamide (4-pyridyl) vs Nicotinamide (3-pyridyl) CAS 1706166-47-3
Quantified difference: not available — no shared assay data exist
Supports regioisomer identity review for scaffold-hopping workflows
Pyridyl nitrogen repositioning may shift kinase selectivity patterns; data to verify per target
regioisomerism structure‑activity relationship medicinal chemistry

THP Substituent vs. Unsubstituted Pyrazole Core

The target compound contains an N‑1 tetrahydropyran (THP) group, whereas the unsubstituted analog N-(1H-pyrazol-4-yl)pyridine-4-carboxamide (CAS 1153513-73-5) bears a free NH . In broader pyrazole‑carboxamide series, introduction of the THP group typically increases cLogP by approximately 0.8–1.2 log units and enhances metabolic stability by blocking N‑dealkylation pathways, although it may reduce aqueous solubility [1]. No compound‑specific cLogP, solubility, or microsomal stability measurements have been published for either compound.

THP Substituent vs Unsubstituted Core
Class-level inference
Comparison THP group at pyrazole N-1 vs Free NH pyrazole (CAS 1153513-73-5)
Estimated cLogP increase: 0.8–1.2 units (class-level estimate)
Supports metabolic stability and lipophilicity context review
No compound-specific microsomal stability or solubility data published; computational estimate only
N‑alkylation physicochemical properties metabolic stability

Single Defined Compound vs. Screening Libraries

The compound is offered by multiple vendors as a discrete, single‑compound product with cataloged CAS, molecular formula, and molecular weight . In contrast, many early‑stage screening hits originate from mixture‑based or pooled libraries where exact regioisomeric or stereochemical identity may be ambiguous. The availability of a well‑defined single entity reduces the risk of mis‑annotation in high‑throughput screening campaigns compared to plucked library members that lack full analytical characterization.

Single Compound vs Library Format
Supporting evidence
Discrete, single-compound product with cataloged CAS and molecular weight (272.30 g/mol)
Reduces mis-annotation risk in SAR campaigns relative to pooled library members
Categorical distinction; compound-level analytical certification to verify
chemical procurement compound integrity screening collection

N-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isonicotinamide Application Scenarios


Regioisomer-Defined Kinase Scaffold Hopping

The isonicotinamide regioisomer provides a defined 4‑pyridyl geometry suitable for scaffold‑hopping exercises from nicotinamide‑based kinase inhibitor series. Procurement of the exact 4‑pyridyl isomer ensures that any SAR generated can be directly attributed to the intended regioisomeric configuration [1].

Metabolic Stability via THP Blocking Group

The N‑1 THP substituent is positioned to block oxidative N‑dealkylation, a common metabolic liability of N‑unsubstituted pyrazoles. The compound can serve as a tool to probe the metabolic penalty of THP introduction versus the unsubstituted pyrazole core in in vitro microsomal stability assays [1].

Physicochemical Profiling of Pyrazole-Carboxamides

The combination of a hydrophilic tetrahydropyran and a pyridyl carboxamide creates a moderately polar scaffold. The compound can be used as a reference point for measuring experimental logD, solubility, and permeability within a broader pyrazole‑carboxamide library build [1].

Fragment Elaboration Building Block

The 4‑amino pyrazole intermediate (CAS 1190380-49-4) is a versatile starting material for amide coupling. The target isonicotinamide derivative represents one of several possible carboxamide coupling products, suitable for parallel library synthesis aimed at exploring carboxamide SAR [2].

Application
Selection Property
Validation Focus
Kinase scaffold hopping (4-pyridyl geometry)
Isonicotinamide regioisomer identity
Confirm 4-pyridyl vs 3-pyridyl regioisomer by NMR or HPLC before SAR interpretation
Metabolic soft-spot probing (THP blocking group)
N-1 THP substitution status
Compare microsomal stability vs unsubstituted pyrazole core in target assay system
Physicochemical profiling of pyrazole-carboxamide series
THP-pyridyl scaffold polarity
Measure experimental logD, solubility, and permeability in library profiling context
Fragment elaboration via amide coupling
4-amino pyrazole intermediate compatibility
Verify coupling efficiency and product identity for parallel library synthesis
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